N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Description

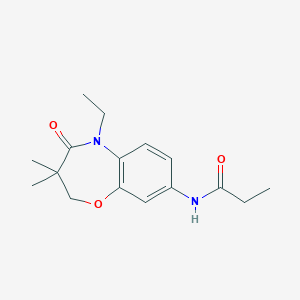

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (CAS 921793-73-9) is a benzoxazepine-derived compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.3575 g/mol . Its structure features a seven-membered benzoxazepine ring fused with a substituted amide group at the 8-position. The compound’s SMILES notation (CCC(=O)Nc1ccc2c(c1)OCC(C(=O)N2CC)(C)C) highlights key functional groups, including an ethyl substituent at position 5, two methyl groups at position 3, and a propanamide side chain.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-7-8-12-13(9-11)21-10-16(3,4)15(20)18(12)6-2/h7-9H,5-6,10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDZDUHGQVBZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzoxazepine ring, followed by functionalization to introduce the propanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Studies

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has been investigated for its potential therapeutic effects in several areas:

a. Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

b. Anticancer Potential

Research has shown that this compound can induce apoptosis in cancer cells. In vitro studies demonstrated that it inhibits cell proliferation and activates caspase pathways in breast cancer cell lines at concentrations as low as 10 µM.

Biochemical Mechanisms

The compound's biological activity can be attributed to several mechanisms:

a. Enzyme Inhibition

Studies suggest that this compound inhibits key metabolic enzymes involved in critical pathways such as those regulating cell growth and survival.

b. G Protein-Coupled Receptor Modulation

This compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological processes including neurotransmission and hormonal signaling.

Neuropharmacology

Given its structural properties, there is potential for this compound to be explored in neuropharmacological applications:

a. Neuroprotective Effects

Research into similar compounds suggests that they may possess neuroprotective effects against oxidative stress and neuroinflammation, making this compound a candidate for further study in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a controlled study on breast cancer cell lines (MCF7), this compound was found to significantly reduce cell viability at concentrations ranging from 1 µM to 10 µM over a period of 48 hours. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting strong potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituent groups and their pharmacological profiles:

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide (CAS 921563-41-9)

- Molecular Formula : C₂₂H₂₆N₂O₅

- Molecular Weight : 398.4522 g/mol

- Key Differences: Replacement of the propanamide group with a 3,4-dimethoxybenzamide moiety. Higher molecular weight (398.45 vs. 290.36) suggests reduced solubility but improved lipophilicity, which may influence membrane permeability.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

- Molecular Formula : C₂₃H₂₇F₃N₂O₄S

- Molecular Weight : 484.532 g/mol

- Key Differences: Substitution of the amide group with a sulfonamide linker and a trifluoroethyl (-CF₂CF₃) substituent. The trifluoroethyl group enhances metabolic stability due to fluorine’s electron-withdrawing effects, though it may increase hydrophobicity and reduce aqueous solubility .

Structural and Functional Comparison Table

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C21H26N2O5S

- Molecular Weight : 418.51 g/mol

- IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide

- SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazepin compounds exhibit significant antimicrobial properties. For instance:

- A study on related compounds demonstrated effectiveness against Gram-positive bacteria and multidrug-resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

- Mechanism of Action : It is hypothesized that the compound interferes with cellular signaling pathways involved in cancer cell proliferation.

Neuroprotective Effects

Benzoxazepine derivatives have been explored for neuroprotective effects:

- In vitro studies suggest potential benefits in neurodegenerative conditions by inhibiting oxidative stress and apoptosis in neuronal cells.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

Research Findings

The following research findings provide insights into the biological activity of the compound:

- Antimicrobial Efficacy : The compound shows promising results against various bacterial strains.

- Structure Activity Relationship (SAR) : Minor modifications in the structure can lead to significant changes in biological activity.

- Toxicity Assessment : Safety profiles indicate manageable toxicity levels at therapeutic doses.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with condensation of 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin precursors with propanamide derivatives. Key steps include:

- Amide bond formation : Using coupling agents like EDCI or HOBt under inert atmospheres.

- Oxazepine ring closure : Achieved via cyclization under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃). Optimization focuses on solvent choice (DMF or dichloromethane), temperature control (60–100°C), and catalyst selection (e.g., triethylamine for deprotonation) to improve yields (70–85%) .

Q. How should researchers purify and characterize this compound?

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) is standard. For intermediates, silica gel column chromatography is effective .

- Characterization :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide linkage integrity.

- Mass spectrometry (LC-MS) : To verify molecular weight (290.36 g/mol) and detect impurities.

- IR spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups .

Q. What chemical reactions are feasible for functional group modification?

The compound undergoes:

- Oxidation : Using KMnO₄ or PCC to introduce ketones or epoxides.

- Reduction : LiAlH₄ or NaBH₄ to convert carbonyls to alcohols.

- Substitution : Halogenation (e.g., Br₂/FeBr₃) or alkylation (e.g., Grignard reagents) at reactive sites on the benzoxazepine ring .

Q. What are its stability and solubility profiles under standard lab conditions?

- Stability : Stable at room temperature in dry environments but sensitive to prolonged light exposure (store in amber vials). Degrades under strong acids/bases.

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

Advanced Research Questions

Q. What experimental strategies elucidate its mechanism of action in biological systems?

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates.

- Cellular pathways : RNA-seq or phosphoproteomics to map signaling changes post-treatment .

Q. How can researchers address contradictions in reported biological activities (e.g., variable IC₅₀ values)?

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).

- Combination studies : Co-administer with known inhibitors (e.g., paclitaxel) to assess synergistic effects.

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent effects) .

Q. What structural modifications enhance its pharmacological profile?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide position to improve receptor binding.

- Ring expansion : Replace the oxazepine ring with a seven-membered thiazepine to modulate lipophilicity.

- Bioisosteric replacement : Swap the propanamide with a sulfonamide to enhance metabolic stability .

Q. How does stereochemistry influence its bioactivity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers.

- Docking studies : Compare enantiomer binding affinities to target proteins (e.g., COX-2) via AutoDock Vina.

- In vivo testing : Assess pharmacokinetic differences (e.g., AUC, half-life) between stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.